

A Technical Deep Dive into the Photophysical Properties of Disperse Red 167

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997

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Introduction

Disperse Red 167 (C.I. 11338) is a monoazo disperse dye characterized by its vibrant red hue and its application in the dyeing of hydrophobic fibers, particularly polyester. Its chemical structure, featuring a 2-chloro-4-nitrophenyl azo group coupled to an N,N-bis(2-acetoxyethyl)amino-3-propanoylamino-benzene moiety, dictates its interaction with light and its surrounding environment. Understanding the photophysical properties of **Disperse Red 167** is crucial for optimizing its use in various applications, including textiles, plastics, and potentially as a fluorescent probe in specific research contexts, although its fluorescence is generally weak. This technical guide provides a comprehensive overview of the core photophysical characteristics of **Disperse Red 167**, including its absorption and emission properties, and the influence of the solvent environment.

Chemical Structure and Variants

Disperse Red 167 and a closely related compound, **Disperse Red 167:1**, are often mentioned in the literature. While both are synthesized from the diazotization of 2-chloro-4-nitrobenzenamine, they differ in their coupling components, leading to distinct chemical structures and molecular weights.

- **Disperse Red 167:**

- Molecular Formula: $C_{23}H_{26}ClN_5O_7$ [1][2]
 - Molecular Weight: 519.93 g/mol [1][2]
 - Manufacturing: Involves the coupling of diazotized 2-chloro-4-nitrobenzenamine with 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine [1][2].
- **Disperse Red 167:1:**
 - Molecular Formula: $C_{22}H_{24}ClN_5O_7$ [3][4][5][6]
 - Molecular Weight: 505.91 g/mol [4][6]
 - Manufacturing: Involves the coupling of diazotized 2-chloro-4-nitrobenzenamine with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine [4][5][6].

This guide will primarily focus on **Disperse Red 167**, but will include data for **Disperse Red 167:1** where available, highlighting the distinction.

Core Photophysical Parameters

The interaction of **Disperse Red 167** with light is governed by its electronic structure. The key photophysical parameters are summarized below. Due to the limited availability of direct experimental data for **Disperse Red 167**, some values are estimated based on structurally similar azo dyes.

Parameter	Value/Range	Solvent/Conditions	Notes and Citations
Maximum Absorption Wavelength (λ_{max})	~525 nm	Not specified	This is the most consistently reported value for Disperse Red 167.[7][8] Studies on similar 2-chloro-4-nitrophenyl azo dyes show λ_{max} values in the range of 515-563 nm in various organic solvents.
Molar Extinction Coefficient (ϵ)	25,000 - 50,000 $\text{M}^{-1}\text{cm}^{-1}$ (Estimated)	Organic Solvents	Direct experimental data for Disperse Red 167 is not readily available. This range is based on values reported for structurally similar monoazo disperse dyes derived from 2-chloro-4-nitroaniline.
Fluorescence Emission Maximum (λ_{em})	Not Reported	-	Data not found in the reviewed literature. Typically, azo dyes are weak emitters.
Fluorescence Quantum Yield (Φ_f)	Very Low ($\sim 10^{-3}$) (Estimated)	Alcoholic Solvents	Direct experimental data for Disperse Red 167 is not available. This estimation is based on the reported quantum yield for the structurally related Disperse Red 1, which is also an azo dye.

Azo dyes generally exhibit low fluorescence due to efficient non-radiative decay pathways.

Fluorescence Lifetime (τ)	Not Reported	-	Data not found in the reviewed literature.
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Solvatochromism

Solvatochromism refers to the change in the color of a solute when dissolved in different solvents, which is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. Azo dyes, including **Disperse Red 167**, are known to exhibit solvatochromism.

The absorption spectrum of azo disperse dyes synthesized from 2-chloro-4-nitroaniline (a key precursor for **Disperse Red 167**) shows a bathochromic (red) shift as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. While specific data for **Disperse Red 167** across a range of solvents is not available, a similar trend is expected.

Experimental Protocols

The determination of the photophysical parameters of **Disperse Red 167** involves standard spectroscopic techniques. Below are detailed methodologies for key experiments.

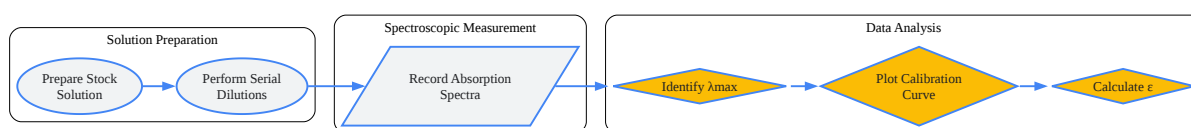
UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) and molar extinction coefficient (ϵ).

Methodology:

- Solution Preparation:** Prepare a stock solution of **Disperse Red 167** of a known concentration (e.g., 1×10^{-3} M) in a high-purity spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide).

- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1×10^{-6} to 1×10^{-4} M.
- Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
- Measurement: Record the absorption spectra for each concentration over a wavelength range of at least 300-700 nm.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance at λ_{max} versus concentration.
 - The molar extinction coefficient (ϵ) can be calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).



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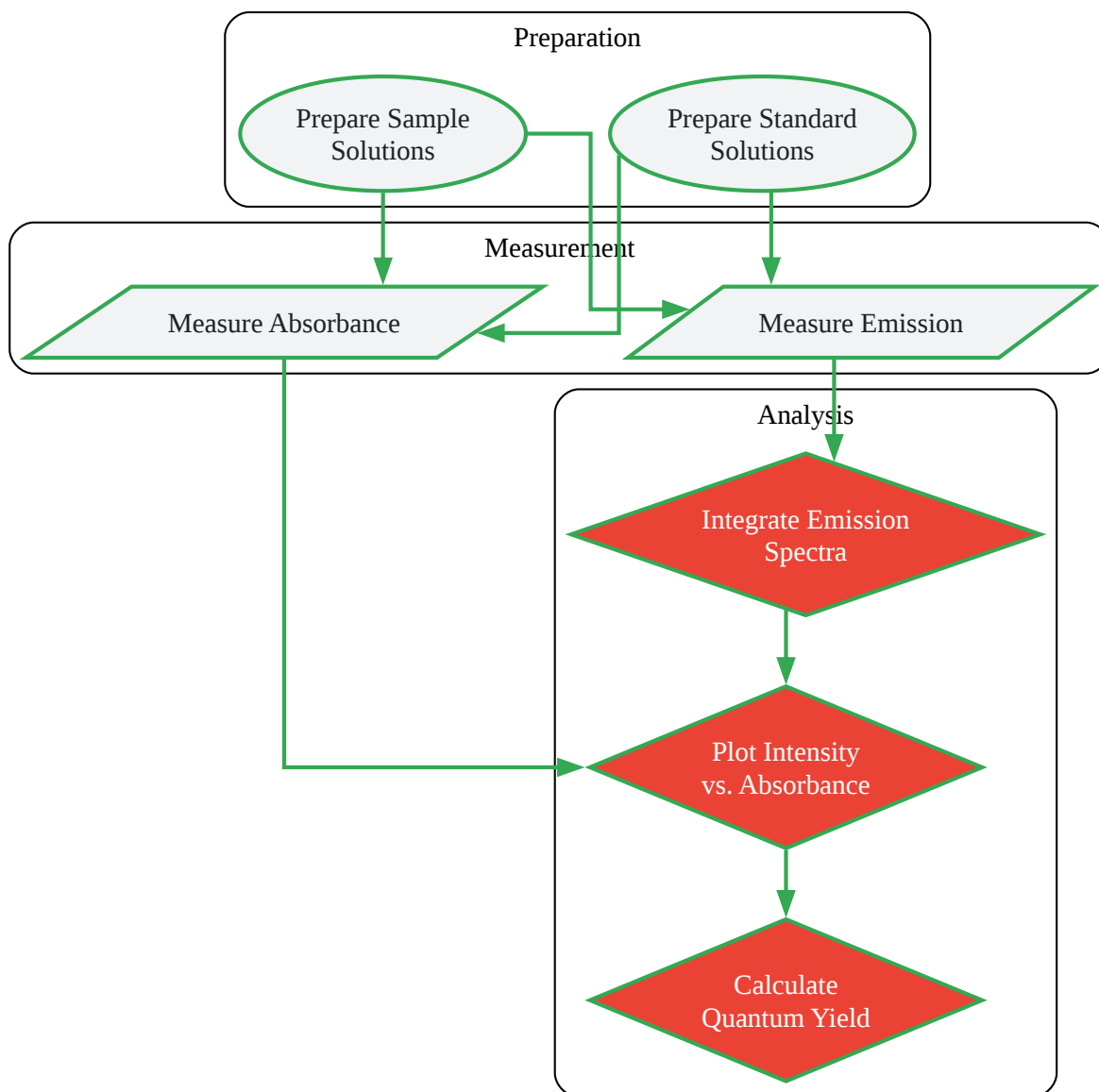
Figure 1: Workflow for determining λ_{max} and ϵ using UV-Vis spectroscopy.

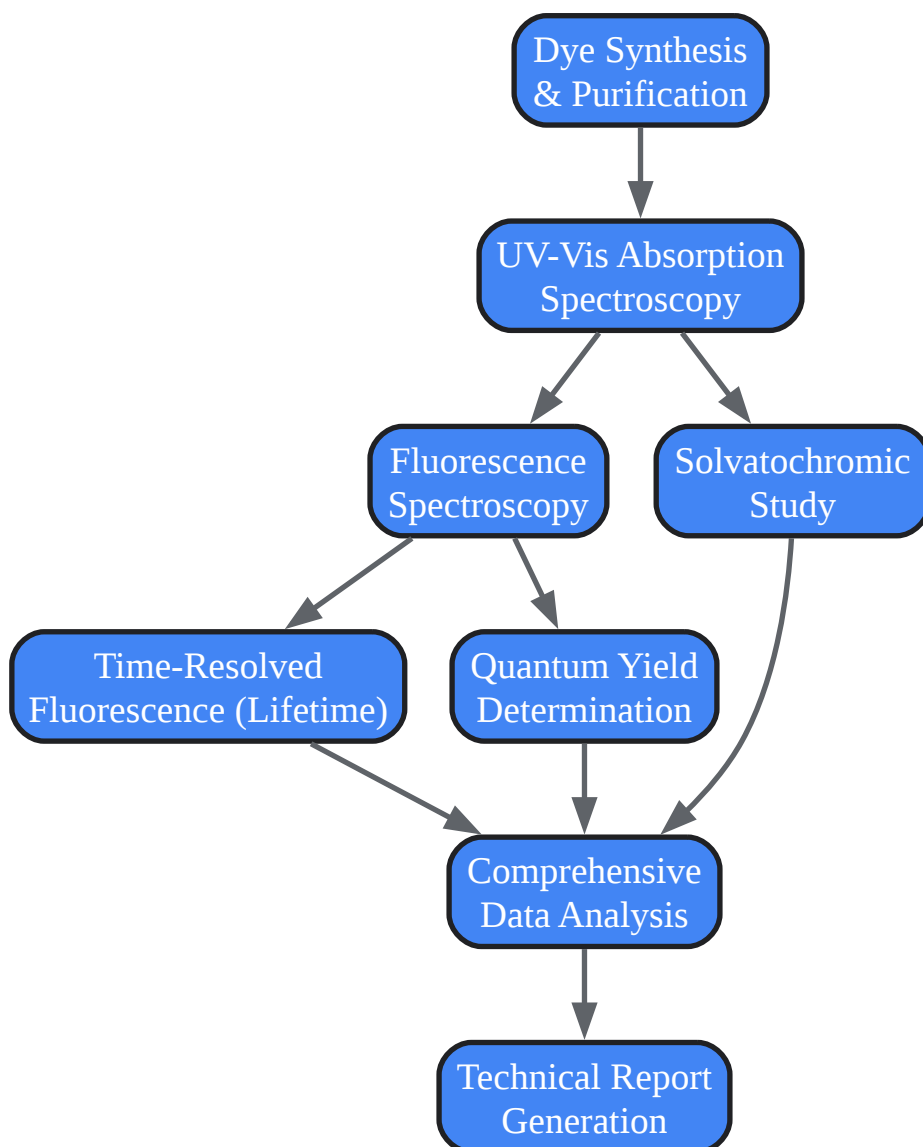
Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λ_{em}) and the relative fluorescence quantum yield (Φ_f).

Methodology:

- **Reference Standard:** Select a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the excitation wavelength to be used for **Disperse Red 167** (e.g., Rhodamine 6G in ethanol, $\Phi_f \approx 0.95$).
- **Solution Preparation:** Prepare a series of five to six dilute solutions of both the reference standard and **Disperse Red 167** in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Spectrofluorometer Setup:** Use a calibrated spectrofluorometer. Set the excitation wavelength to a value where both the sample and the standard absorb light (e.g., near the λ_{max} of **Disperse Red 167**).
- **Measurement:**
 - Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.
 - Record the fluorescence emission spectra of the solvent blank, the reference standard solutions, and the **Disperse Red 167** solutions.
- **Data Analysis:**
 - Correct the emission spectra for the instrument's response.
 - Integrate the area under the corrected emission spectra for both the reference standard and the sample.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.
 - The quantum yield of the sample (Φ_s) can be calculated using the following equation: $\Phi_s = \Phi_r * (m_s / m_r) * (\eta_r^2 / \eta_s^2)$ where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.





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- To cite this document: BenchChem. [A Technical Deep Dive into the Photophysical Properties of Disperse Red 167]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346997#photophysical-properties-of-disperse-red-167]

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